tert-Butyl 3-hydroxycyclopentanecarboxylate
Overview
Description
Tert-Butyl 3-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Directed Hydrogenation of Enantiopure Cyclopentenes : A study described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield single diastereomers of tert-butoxycarbonylamino and hydroxycyclopentanecarboxylic acid methyl esters. This method represents an advancement in the selective synthesis of complex organic compounds (Smith et al., 2001).
Role in Adipogenesis : Butylated hydroxyanisole (BHA) isomers, including tert-butyl hydroxyanisoles, have shown effects on adipogenesis in 3T3-L1 cells. These isomers, particularly 3-BHA, promoted adipocyte differentiation and enhanced cellular lipid accumulation, indicating a potential role in metabolic studies (Sun et al., 2019).
Antioxidant Analysis : The compound has been studied for its antioxidant properties, particularly in pharmacokinetic studies. For instance, a method was developed for determining the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma using high-resolution gas chromatography-mass spectrometry (Bailey et al., 1981).
Metabolism and Biological Effects : Research has also focused on the metabolism of tert-butyl hydroxyanisoles and their biological effects, such as the formation of various metabolites and their potential impact on carcinogenesis (Armstrong & Wattenberg, 1985).
Use in Medicinal Chemistry : The tert-butyl group, a common motif in medicinal chemistry, has been studied for its impact on the properties of bioactive compounds. Research has documented the physicochemical data and pharmacokinetic properties of compounds with tert-butyl groups, providing insights into drug development (Westphal et al., 2015).
Properties
IUPAC Name |
tert-butyl 3-hydroxycyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCJHERERQKJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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